N-(3-Chloro-4-methylphenyl)-2-((1-methyl-1H-imidazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Chloro-4-methylphenyl)-2-((1-methyl-1H-imidazol-2-yl)thio)acetamide: is an organic compound that features a unique combination of a chlorinated aromatic ring and an imidazole moiety connected via a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-methylphenyl)-2-((1-methyl-1H-imidazol-2-yl)thio)acetamide typically involves the following steps:
Formation of the Thioether Linkage: The initial step involves the reaction of 3-chloro-4-methylaniline with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form N-(3-chloro-4-methylphenyl)-2-chloroacetamide.
Introduction of the Imidazole Moiety: The second step involves the reaction of N-(3-chloro-4-methylphenyl)-2-chloroacetamide with 1-methylimidazole in the presence of a base such as potassium carbonate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-4-methylphenyl)-2-((1-methyl-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The aromatic ring can undergo reduction reactions using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced aromatic compounds.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
N-(3-Chloro-4-methylphenyl)-2-((1-methyl-1H-imidazol-2-yl)thio)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-(3-Chloro-4-methylphenyl)-2-((1-methyl-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole moiety can coordinate with metal ions in the active sites of enzymes, while the aromatic ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloromethcathinone: A stimulant drug with a similar chlorinated aromatic ring.
4-Iodobenzoic Acid: An isomer of iodobenzoic acid with a similar aromatic structure.
Vanillin Acetate: A compound with a similar aromatic structure but different functional groups.
Uniqueness
N-(3-Chloro-4-methylphenyl)-2-((1-methyl-1H-imidazol-2-yl)thio)acetamide is unique due to its combination of a chlorinated aromatic ring, an imidazole moiety, and a thioether linkage. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3OS/c1-9-3-4-10(7-11(9)14)16-12(18)8-19-13-15-5-6-17(13)2/h3-7H,8H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWMBSOYEQASRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN2C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306732-11-6 |
Source
|
Record name | N-(3-CHLORO-4-METHYLPHENYL)-2-((1-METHYL-1H-IMIDAZOL-2-YL)THIO)ACETAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.